Cardioprotective Potency: Cinanserin Demonstrates 3.4-Fold Higher Potency Than Ketanserin in Ischemic Myocardium Model
In a direct head-to-head comparison using the isolated rat heart ischemia-reperfusion model, cinanserin exhibited significantly greater cardioprotective potency than ketanserin and LY 53857. The concentration required to increase time to contracture by 25% (EC25) was 1.6 μM for cinanserin, compared to 5.5 μM for ketanserin and 6.1 μM for LY 53857 [1]. This translates to cinanserin being approximately 3.4-fold more potent than ketanserin and 3.8-fold more potent than LY 53857 in this functional cardioprotection assay.
| Evidence Dimension | Cardioprotective potency (EC25 for increasing time to contracture) |
|---|---|
| Target Compound Data | EC25 = 1.6 μM |
| Comparator Or Baseline | Ketanserin: EC25 = 5.5 μM; LY 53857: EC25 = 6.1 μM |
| Quantified Difference | 3.4-fold higher potency versus ketanserin; 3.8-fold higher versus LY 53857 |
| Conditions | Isolated rat heart, 25-min global ischemia followed by 30-min reperfusion; cinanserin tested at 0.1-10 μM, ketanserin at 0.3-10 μM |
Why This Matters
For researchers studying 5-HT2-mediated cardioprotection, cinanserin achieves equivalent efficacy at substantially lower concentrations than ketanserin, reducing potential off-target effects and conserving compound usage in dose-response experiments.
- [1] Grover GJ, Sargent CA, Dzwonczyk S, Normandin DE, Antonaccio MJ. Protective effect of serotonin (5-HT2) receptor antagonists in ischemic rat hearts. J Cardiovasc Pharmacol. 1993;22(4):664-72. View Source
